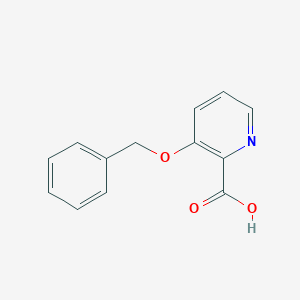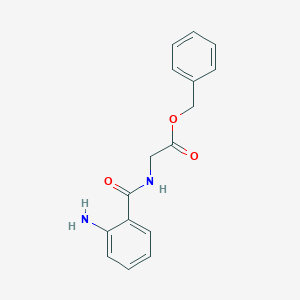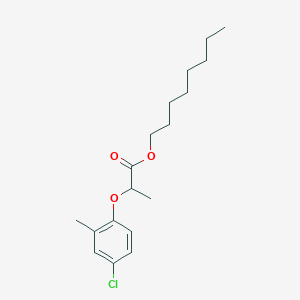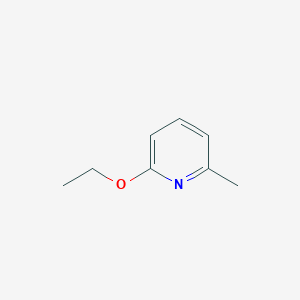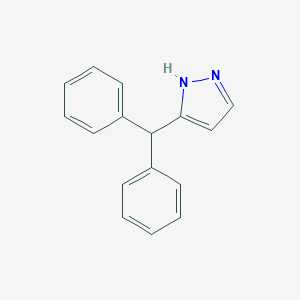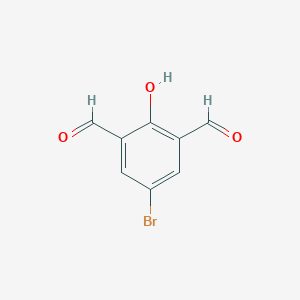
2,6-Diformyl-4-bromophenol
Overview
Description
2,6-Diformyl-4-bromophenol (DFP) is a synthetic phenol compound that has been studied extensively for its potential applications in biochemistry and medicine. It has been used in a variety of experiments, including those related to enzyme inhibition, drug discovery, and protein-protein interactions. DFP is also known for its unique properties, including its ability to interact with certain enzymes and its ability to act as a competitive inhibitor of certain biochemical processes.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : 2,6-Diformyl-4-bromophenol can be synthesized through various methods. For instance, Leroy et al. (1988) reported a seven-stage synthesis method, starting from 4-bromophenol, to produce 2,6-diformyl-4-trifluoromethylphenol, a similar compound (Leroy, Wakselman, Lacroix, & Kahn, 1988).
Environmental Impact and Ecological Role
- Presence in Marine Environments : Bromophenols, including compounds similar to this compound, are found in marine environments and have been studied for their impact on cellular calcium signaling in neuroendocrine cells. Hassenklöver et al. (2006) examined various bromophenols and their effects on the Ca2+ homeostasis in endocrine cells (Hassenklöver, Predehl, Pilli, Ledwolorz, Assmann, & Bickmeyer, 2006).
- Role in Off-Flavors in Seafood : Research by Whitfield et al. (1988) identified 2,6-Dibromophenol, a related compound, as the cause of an iodoform-like off-flavour in some Australian crustacea. This highlights the significance of bromophenols in affecting seafood quality (Whitfield, Shaw, & Tindale, 1988).
Phototransformation and Environmental Fate
- Formation of Emerging Pollutants : Zhao et al. (2015) studied the photoformation of hydroxylated polybrominated diphenyl ethers from 2,6-Dibromophenol in aqueous solutions, demonstrating the compound’s role in forming pollutants in aquatic environments (Zhao, Jiang, Wang, Lehmler, Buettner, Quan, & Chen, 2015).
Water Treatment and Oxidation
- Oxidation during Water Treatment : Jiang et al. (2014) explored the oxidation kinetics of bromophenols, including 2,6-Dibromophenol, during water treatment with potassium permanganate, revealing the formation of potentially harmful brominated polymeric products (Jiang, Gao, Pang, Wang, Huangfu, Liu, & Ma, 2014).
Cellular and Biochemical Effects
- Antioxidant Activity : Olsen et al. (2013) investigated the antioxidant activity of several bromophenols isolated from red algae. Their findings suggest potential applications of these compounds in pharmaceuticals and nutraceuticals due to their cellular antioxidant properties (Olsen, Hansen, Isaksson, & Andersen, 2013).
Potential Pharmacological Applications
- Anticancer Properties : Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, and found it to be effective in inducing cell cycle arrest and apoptosis in human lung cancer cells, highlighting the potential of bromophenols in cancer treatment (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Safety and Hazards
The safety data sheet for a related compound, “4-Bromophenol”, suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use only in a well-ventilated area .
Mechanism of Action
Target of Action
It has been used in the synthesis of various complex compounds, suggesting that its targets could be diverse depending on the context .
Mode of Action
The compound, also known as 5-bromo-2-hydroxybenzene-1,3-dicarbaldehyde, interacts with its targets through chemical reactions. For instance, it has been used in the synthesis of dinuclear clathrochelate complexes, where it reacts with zinc(II) triflate or cobalt(II) nitrate and arylboronic acids . It has also been used to synthesize graphene oxide-based hybrid ligands .
Biochemical Pathways
Its role in the synthesis of complex compounds suggests that it could influence a variety of biochemical pathways, depending on the context .
Result of Action
Its use in the synthesis of complex compounds suggests that it could have diverse effects depending on the context .
properties
IUPAC Name |
5-bromo-2-hydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHFPZMUTXRLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413943 | |
| Record name | 2,6-Diformyl-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109517-99-9 | |
| Record name | 2,6-Diformyl-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,6-diformyl-4-bromophenol participate in the synthesis of macrocyclic structures?
A: this compound acts as a key building block in the synthesis of macrocyclic ligands. [, ] It reacts with diamines, such as 1,3-diaminopropane, in condensation reactions facilitated by metal ions like copper(II). These reactions result in the formation of macrocyclic structures incorporating the phenolic and formyl groups of this compound. []
Q2: What is the crystal structure of this compound like?
A: In the crystal structure of this compound (molecular formula C8H5BrO3), two molecules interact via C—H⋯Br hydrogen bonds around inversion centers. The structure also exhibits intra- and intermolecular hydrogen bonding between hydroxyl and aldehyde oxygen atoms. []
Q3: What type of complex is formed when this compound reacts with 1,3-diaminopropane and copper(II) ions?
A: The reaction yields a dinuclear copper(II) complex with a macrocyclic ligand. This ligand, formed by the condensation of this compound and 1,3-diaminopropane, features an approximately planar structure with two propene groups. Each copper atom in the complex is coordinated to the macrocycle through two phenolate oxygen atoms, resulting in a distorted square pyramidal coordination geometry and a Cu⋯Cu distance of 3.109 (2) Å. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



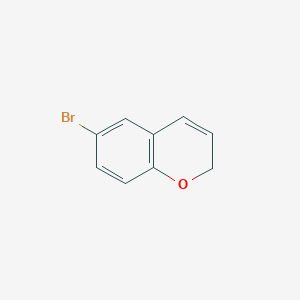
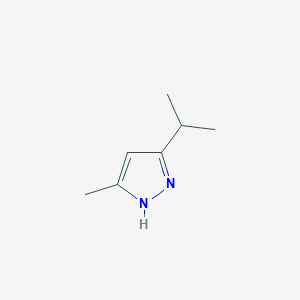

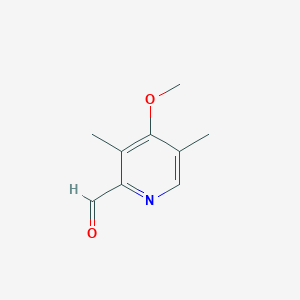


![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B175176.png)
